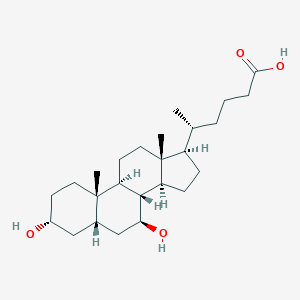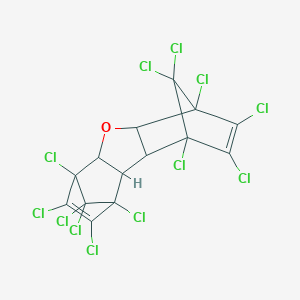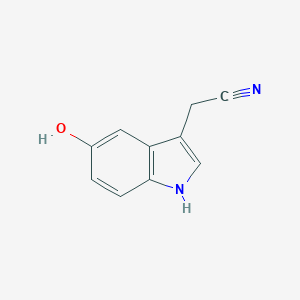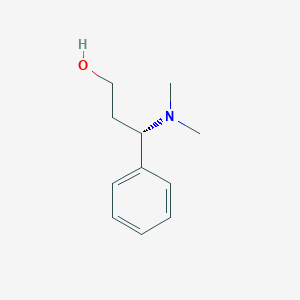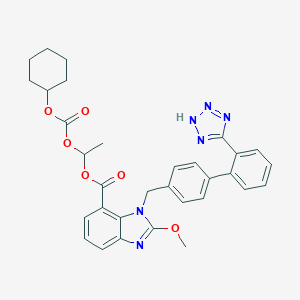
Candesartan Cilexetil Methoxy Analogue
Vue d'ensemble
Description
Candesartan Cilexetil Methoxy Analogue is a chemical compound with the molecular formula C32H32N6O6 and a molecular weight of 596.6 . It is an analogue of Candesartan Cilexetil .
Molecular Structure Analysis
The molecular structure of Candesartan Cilexetil Methoxy Analogue is represented by the SMILES string:O=C(OC(C)OC(OC1CCCCC1)=O)C2=CC=CC(N=C3OC)=C2N3CC(C=C4)=CC=C4C5=CC=CC=C5C6=NN=NN6 .
Applications De Recherche Scientifique
Hypertension Management
Candesartan Cilexetil Methoxy Analogue is primarily used in the management of hypertension . As an analog of Candesartan Cilexetil, it functions as an angiotensin II receptor antagonist, selectively binding to the AT1 receptor and preventing the vasoconstrictive action of angiotensin II . This helps in lowering blood pressure in adults and children .
Cardiovascular Disease Treatment
The compound has shown efficacy in treating various cardiovascular diseases . By blocking the effects of angiotensin II, it can reduce the strain on the heart and is used in the management of heart failure and post-myocardial infarction .
Drug Delivery Systems
Research has been conducted on using Candesartan Cilexetil Methoxy Analogue in solid self-nanoemulsifying drug delivery systems (SNEDDS) . These systems aim to improve the solubility, dissolution, and stability of the compound, enhancing its bioavailability and therapeutic efficacy.
Antibacterial Applications
Studies have explored the antibacterial activity of Candesartan Cilexetil and its analogs. The compound has been tested against various bacterial strains to determine its minimum inhibitory concentration (MIC) and understand its potential as an antibacterial agent .
Analytical Chemistry
In analytical chemistry, Candesartan Cilexetil Methoxy Analogue is used as a reference material for quality control and validation of pharmaceutical products containing Candesartan Cilexetil. It helps in identifying and quantifying impurities and degradation products in drug formulations .
Nanotechnology
The compound’s role in nanotechnology is significant, particularly in the development of nanocarriers for drug delivery. Its properties are utilized to create nanoparticles that can deliver therapeutic agents in a cell-specific manner, potentially increasing the drug’s intrinsic activity .
Mécanisme D'action
Target of Action
Candesartan Cilexetil Methoxy Analogue, also known as 1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate, primarily targets the Angiotensin II Type 1 (AT1) receptor . The AT1 receptor is a part of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure .
Mode of Action
The compound acts as an angiotensin receptor blocker (ARB) . It competes with angiotensin II for binding to the AT1 receptor, thereby blocking the blood pressure increasing effects of angiotensin II . This antagonistic action on the AT1 receptor disrupts the RAAS, leading to a decrease in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptor, the compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to vasodilation and a decrease in fluid volume, ultimately resulting in a reduction in blood pressure .
Pharmacokinetics
Candesartan Cilexetil Methoxy Analogue is administered orally as a prodrug, which is rapidly converted to its active metabolite, candesartan, during absorption in the gastrointestinal tract . The oral bioavailability is low (about 40%) due to incomplete absorption . The compound is mainly cleared by the kidneys, and to a smaller extent by the biliary or intestinal route . The apparent oral clearance of candesartan is 0.25 L/h/kg after a single dose in healthy individuals .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of blood pressure . By blocking the AT1 receptor, the compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a decrease in fluid volume . This results in a clinically relevant, dose-dependent reduction in diastolic and systolic blood pressure .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors such as the patient’s renal and hepatic function . In populations with renal or hepatic impairment, the pharmacokinetic behavior of candesartan may be altered, necessitating dosage adjustments . Furthermore, the compound’s action can also be affected by factors such as diet, other medications, and individual patient characteristics .
Safety and Hazards
Candesartan Cilexetil Methoxy Analogue is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is suspected of damaging fertility or the unborn child. Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Propriétés
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N6O6/c1-20(43-32(40)44-23-9-4-3-5-10-23)42-30(39)26-13-8-14-27-28(26)38(31(33-27)41-2)19-21-15-17-22(18-16-21)24-11-6-7-12-25(24)29-34-36-37-35-29/h6-8,11-18,20,23H,3-5,9-10,19H2,1-2H3,(H,34,35,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNSKCNGTUJNOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C1=C2C(=CC=C1)N=C(N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)OC)OC(=O)OC6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433320 | |
| Record name | Candesartan Cilexetil Methoxy Analogue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
CAS RN |
1026042-12-5 | |
| Record name | Candesartan Cilexetil Methoxy Analogue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





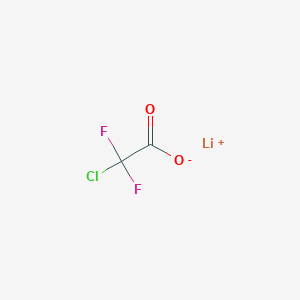
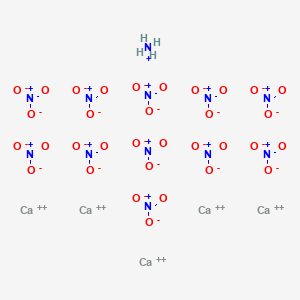

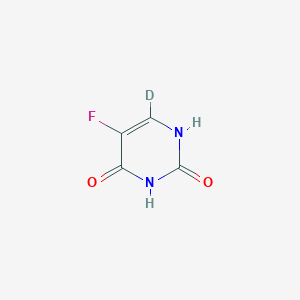
![1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one](/img/structure/B27824.png)
![2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]acetic Acid](/img/structure/B27825.png)
